molecular formula C7H10ClNO3 B1612600 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate CAS No. 307531-73-3

6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate

Cat. No. B1612600
CAS RN: 307531-73-3
M. Wt: 191.61 g/mol
InChI Key: CDYVAYVDWIYWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate (6-MPCA-HCl) is an organic compound that is widely used in laboratory experiments due to its unique properties. It is a colorless, crystalline solid that is soluble in water and has a melting point of 167-169°C. 6-MPCA-HCl has a variety of applications in scientific research, including as a reagent for the synthesis of various compounds, as an initiator for polymerization reactions, and as a catalyst for the production of various organic compounds.

Scientific Research Applications

6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate has been used in a variety of scientific research applications, including as a reagent for the synthesis of various compounds, as an initiator for polymerization reactions, and as a catalyst for the production of various organic compounds. Additionally, 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate has been used in the synthesis of pharmaceuticals and in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate is not yet fully understood. However, it is believed that the compound acts as a proton donor, allowing for the transfer of protons from one molecule to another. This proton transfer is believed to be responsible for the catalytic activity of 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate are not yet fully understood. However, it is believed that the compound may have some effects on the human body, such as the inhibition of certain enzymes, the inhibition of certain cell receptors, and the inhibition of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate in laboratory experiments is its low cost and ease of use. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate is a highly reactive compound and should be handled with caution.

Future Directions

The potential future directions for 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into the mechanism of action of 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate could lead to the development of new methods for its synthesis and the development of new applications for the compound. Finally, further research into the safety and toxicity of 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate could lead to the development of new safety protocols for its use in laboratory experiments.

properties

IUPAC Name

6-methylpyridine-2-carboxylic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH.H2O/c1-5-3-2-4-6(8-5)7(9)10;;/h2-4H,1H3,(H,9,10);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYVAYVDWIYWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584180
Record name 6-Methylpyridine-2-carboxylic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate

CAS RN

307531-73-3
Record name 6-Methylpyridine-2-carboxylic acid--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate
Reactant of Route 3
6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate
Reactant of Route 4
Reactant of Route 4
6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate
Reactant of Route 5
6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate
Reactant of Route 6
6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.